4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Overview

Description

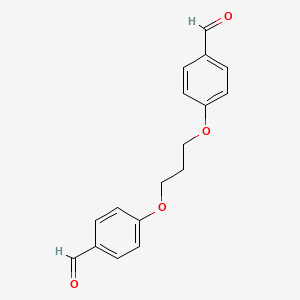

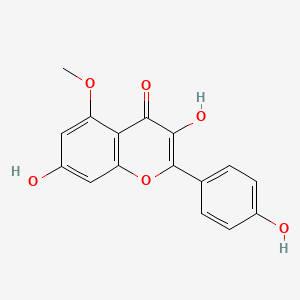

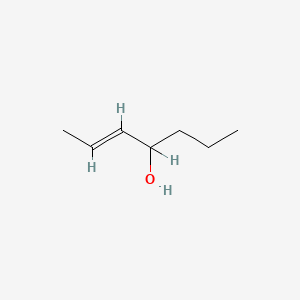

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is a chemical compound with the molecular formula C17H16O4 . It is also known by other names such as 4-[3-(4-formylphenoxy)propoxy]benzaldehyde . The compound has a molecular weight of 284.31 g/mol .

Synthesis Analysis

The synthesis of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde involves a reaction that is determined by thin layer chromatography . After the reaction is complete, the solvent is evaporated under vacuum to afford the crude product, which is then washed with water, filtered, and recrystallized from an ethanol-water mixture .Molecular Structure Analysis

The molecular structure of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is characterized by a propane-1,3-diylbis(oxy) bridge connecting two benzaldehyde groups . The InChI code for the compound is 1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.31 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors and has 4 hydrogen bond acceptors . It has a rotatable bond count of 8 . The exact mass and the monoisotopic mass of the compound are both 284.10485899 g/mol . The topological polar surface area of the compound is 52.6 Ų .Scientific Research Applications

Ionophore in Polymeric Membrane Electrodes

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde has been utilized as an ionophore in the fabrication of a polyvinylchloride (PVC)-based membrane electrode. This electrode is selective for Pb(II) ions and demonstrates excellent potentiometric response characteristics. It exhibits a linear response over a wide concentration range and has a fast response time, making it suitable for the potentiometric titration of Pb(II) ions and determination in real samples (Kaur & Aulakh, 2018).

Adsorption of Heavy Metals

The compound has been synthesized and used in combination with extracted chitosan to form a Schiff base for the rapid adsorption of heavy metals like Cu(II), Cr(III), and Zn(II) ions. This application is significant in the context of environmental remediation and water treatment, demonstrating the compound's potential in addressing pollution issues (Sharef & Fakhre, 2022).

Synthesis and Characterization of Novel Dialdehydes

Research has been conducted on the synthesis of new dialdehydes containing oxygen donor atoms, including this compound. These compounds have been characterized for potential applications in various fields, such as material science and pharmaceuticals, highlighting the versatility of this compound (Alasmi & Merza, 2017).

Mesomorphic Behaviour in Novel Azomethines

This compound has been used in the study of mesomorphic behavior in novel azomethines. Such studies are crucial for understanding the properties of liquid crystals and their applications in displays and other optical devices (Iwan et al., 2010).

Adsorbent for Dye Removal

This compound cross-linked magnetic chitosan nanoparticles have been developed as effective adsorbents for the removal of dyes from aqueous solutions. This is significant for wastewater treatment, offering an efficient and low-cost solution for dye removal (Banaei et al., 2018).

Anticancer Activity in Schiff Base Complexes

Novel Schiff base complexes containing this compound have been studied for their anticancer activities. These findings are crucial for the development of new therapeutic agents in cancer treatment (Zayed et al., 2017).

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through its aldehyde groups, which can form covalent bonds with amino acid residues in proteins . .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have high gastrointestinal absorption and may be able to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.65-4.05 , which could influence its distribution within the body. More detailed pharmacokinetic studies are needed to confirm these predictions and to assess the compound’s bioavailability.

Action Environment

The action, efficacy, and stability of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas at 2-8°C . Additionally, the compound’s solubility, which is estimated to be moderately soluble , could influence its action and efficacy by affecting its bioavailability

Biochemical Analysis

Biochemical Properties

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as CYP1A2, CYP2C19, CYP2C9, and CYP2D6 . These interactions are crucial as they can alter the metabolic flux and affect the overall metabolic processes within the cell.

Cellular Effects

The effects of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with CYP enzymes results in the inhibition of these enzymes, affecting the metabolism of various substrates . Moreover, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells.

Dosage Effects in Animal Models

The effects of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver damage and increased oxidative stress . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, CYP2C19, CYP2C9, and CYP2D6, affecting their activity and altering the metabolic flux . These interactions can lead to changes in the levels of metabolites and influence the overall metabolic processes within the cell.

Transport and Distribution

The transport and distribution of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to be highly permeable to the blood-brain barrier and exhibits high gastrointestinal absorption . These properties are essential for its distribution and localization within different tissues, affecting its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can induce oxidative stress and apoptosis . This localization is essential for understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

4-[3-(4-formylphenoxy)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZNTEQVUNFFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423671 | |

| Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3722-80-3 | |

| Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)

![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)